molecular formula C25H24F2N6O5 B13967586 2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid

2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid

Cat. No.: B13967586
M. Wt: 526.5 g/mol
InChI Key: ZFDKGEMSVPCFHA-UHFFFAOYSA-N
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Description

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxy, amino, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine involves multiple steps, typically starting with the preparation of the core pyridine structure, followed by the introduction of the hydroxy, amino, and imidazole groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine is unique due to its combination of multiple functional groups and complex structure, which provides a wide range of reactivity and potential applications. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H24F2N6O5

Molecular Weight

526.5 g/mol

IUPAC Name

2-[[3,5-difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid

InChI

InChI=1S/C25H24F2N6O5/c1-32-9-8-29-23(32)15-4-3-5-16(11-15)37-24-20(26)22(33(2)13-19(35)36)21(27)25(31-24)38-18-10-14(12-30-28)6-7-17(18)34/h3-7,10-12,34H,8-9,13,28H2,1-2H3,(H,35,36)

InChI Key

ZFDKGEMSVPCFHA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C=NN)O

Origin of Product

United States

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